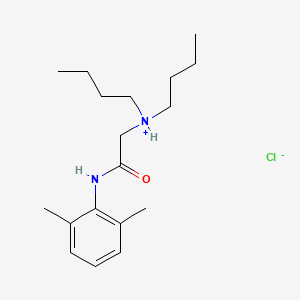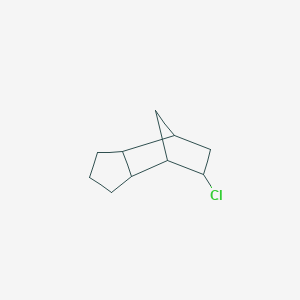
5-Chlorooctahydro-1h-4,7-methanoindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorooctahydro-1h-4,7-methanoindene typically involves the chlorination of octahydro-1h-4,7-methanoindene. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and yield while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can help achieve high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chlorooctahydro-1h-4,7-methanoindene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of the chlorine atom, resulting in the formation of octahydro-1h-4,7-methanoindene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxygenated derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Octahydro-1h-4,7-methanoindene.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
5-Chlorooctahydro-1h-4,7-methanoindene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chlorooctahydro-1h-4,7-methanoindene involves its interaction with various molecular targets. The chlorine atom in the compound can participate in electrophilic reactions, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-1h-4,7-methanoindene: The parent compound without the chlorine atom.
Hexahydro-4,7-methanoindene: A related compound with fewer hydrogen atoms.
Tetrahydro-4,7-methanoindene: Another related compound with even fewer hydrogen atoms.
Uniqueness
5-Chlorooctahydro-1h-4,7-methanoindene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This makes it valuable for specific applications where the chlorine functionality is required.
Propriétés
Numéro CAS |
77171-22-3 |
|---|---|
Formule moléculaire |
C10H15Cl |
Poids moléculaire |
170.68 g/mol |
Nom IUPAC |
8-chlorotricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H15Cl/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2 |
Clé InChI |
QEMJNAQNPWWHMW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2CC3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


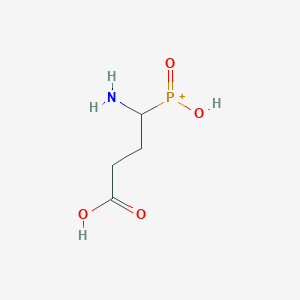
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
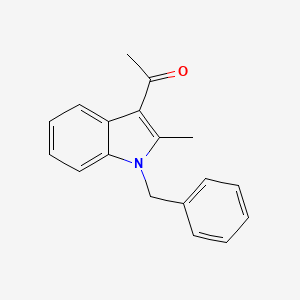

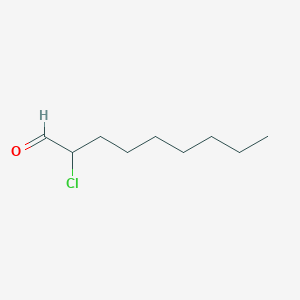

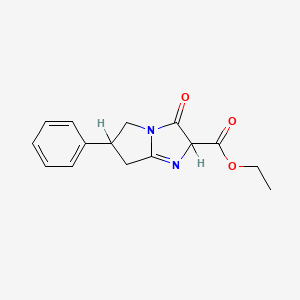
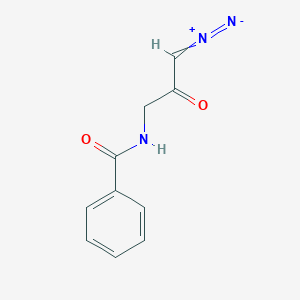
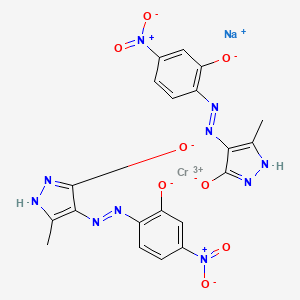

![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
